![molecular formula C24H22N4O2 B12915994 2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) CAS No. 920491-91-4](/img/structure/B12915994.png)
2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) is an organic compound characterized by its complex molecular structure. This compound belongs to the class of benzo[d]oxazoles, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with dimethylformamide dimethyl acetal, followed by cyclization to form the benzo[d]oxazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
化学反应分析
Types of Reactions
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted benzo[d]oxazoles.
科学研究应用
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
作用机制
The mechanism of action of 2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine): Known for its unique optical properties.
2,2’-(1,2-phenylene)bis(N,N-dipropylbenzo[d]oxazol-6-amine): Similar structure but with different alkyl groups, leading to variations in reactivity and applications.
2,2’-(1,2-phenylene)bis(N,N-diethylbenzo[d]oxazol-6-amine): Another analog with distinct properties due to the ethyl groups.
Uniqueness
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) stands out due to its specific molecular configuration, which imparts unique optical and chemical properties. These characteristics make it particularly valuable in applications requiring precise molecular interactions and stability.
属性
CAS 编号 |
920491-91-4 |
|---|---|
分子式 |
C24H22N4O2 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
2-[2-[6-(dimethylamino)-1,3-benzoxazol-2-yl]phenyl]-N,N-dimethyl-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C24H22N4O2/c1-27(2)15-9-11-19-21(13-15)29-23(25-19)17-7-5-6-8-18(17)24-26-20-12-10-16(28(3)4)14-22(20)30-24/h5-14H,1-4H3 |
InChI 键 |
UDZLOQMXRXMZBG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3C4=NC5=C(O4)C=C(C=C5)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


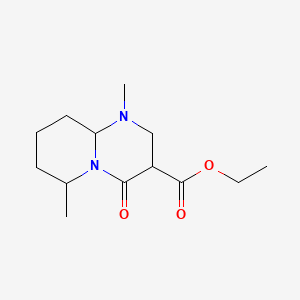

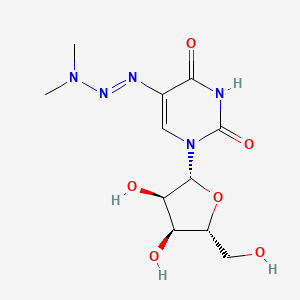

![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-phenylsulfanylpurin-2-yl]propanamide](/img/structure/B12915939.png)
![Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate](/img/structure/B12915946.png)
![ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12915959.png)
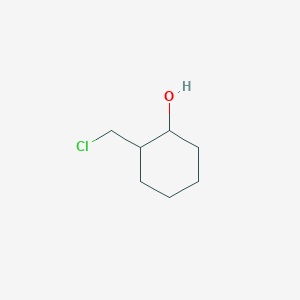

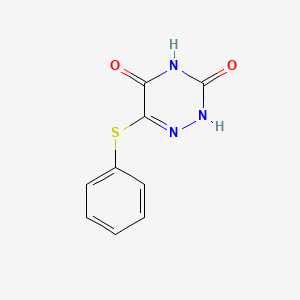


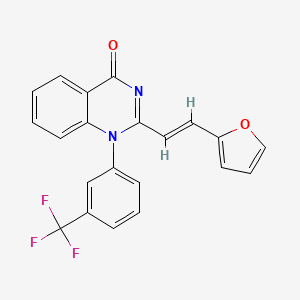
![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)
